(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives are often synthesized through cycloaddition reactions .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazole moiety, which is an electron-deficient system with high oxidative stability .
Scientific Research Applications
Synthesis and Characterization
- A study by Spoorthy et al. (2021) describes the synthesis of related compounds, highlighting the processes involved in creating derivatives of thiazole compounds and their characterization through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).
Stereoselective Synthesis
- Zhai et al. (2013) reported a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, demonstrating the significance of stereochemistry in such compounds (Zhai et al., 2013).
Antimicrobial Evaluation
- Research by El-kady et al. (2016) explores the antimicrobial properties of 1,3-thiazol derivatives, offering insights into their potential use in combating microbial infections (El-kady et al., 2016).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized a series of thiazol derivatives and evaluated their anticancer activity against multiple cancer cell lines, showing the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Analgesic and Anti-Inflammatory Activities
- Yusov et al. (2019) synthesized derivatives of isoquinolin-ylidenes and investigated their analgesic and anti-inflammatory properties, demonstrating their potential for pain relief and reducing inflammation (Yusov et al., 2019).
Environmental Applications
- Zargoosh et al. (2015) developed a magnetic nanoadsorbent based on thiazol derivatives for the removal of heavy metals from industrial wastes, indicating its environmental cleanup potential (Zargoosh et al., 2015).
Future Directions
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-7-18-12-10(20-5)8-9-11(21-6)13(12)22-15(18)17-14(19)16(2,3)4/h8-9H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFLOXHXZHPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide |
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